Magnesium meso-tetraphenylporphine monohydrate
CAS No.:
Cat. No.: VC16188040
Molecular Formula: C44H30MgN4O
Molecular Weight: 655.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H30MgN4O |
|---|---|
| Molecular Weight | 655.0 g/mol |
| IUPAC Name | magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
| Standard InChI | InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2; |
| Standard InChI Key | VTAVIQZTEKZUJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The Mg-TPP·H₂O molecule consists of a planar porphine macrocycle substituted with four phenyl groups at the meso positions (5, 10, 15, and 20). The magnesium ion resides at the center of the porphyrin ring, coordinated by four pyrrolic nitrogen atoms. The monohydrate form includes a water molecule hydrogen-bonded to the magnesium center or the porphyrin periphery, influencing its solubility and stability in polar solvents .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 655.05 g/mol |
| CAS Registry Number | 14640-21-2 |
| IUPAC Name | Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
| Canonical SMILES | [Mg+2].O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3 |
The structural integrity of Mg-TPP·H₂O has been confirmed via X-ray crystallography and spectroscopic methods, which reveal a square-planar geometry around the magnesium ion .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Adler-Longo method remains the benchmark for synthesizing Mg-TPP·H₂O. This one-pot condensation involves refluxing pyrrole and benzaldehyde in propionic acid, followed by metallation with magnesium salts (e.g., MgBr₂ or MgCl₂). The reaction proceeds under aerobic conditions, with yields optimized to ~40% after chromatographic purification .
Recent advancements include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining yields above 35%. This approach aligns with green chemistry principles by minimizing solvent use and energy consumption .
Industrial Manufacturing Challenges
Scaling Mg-TPP·H₂O production requires addressing:
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Purification Complexity: The crude product often contains unreacted tetraphenylporphine and magnesium salts, necessitating multi-step crystallization.
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Solvent Recovery: Large-scale reactions generate significant organic waste, prompting investigations into solvent recycling systems.
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Batch Consistency: Variations in magnesium ion incorporation (85–95% efficiency) necessitate rigorous quality control via UV-Vis spectroscopy and elemental analysis .
Physicochemical Properties
Electronic Structure and Ionization Energy
Gas-phase studies using photoelectron spectroscopy (PES) and laser excitation (LE) have quantified Mg-TPP·H₂O’s ionization dynamics:
Table 2: Ionization Energy Data
| Method | Ionization Energy (eV) | Uncertainty | Reference |
|---|---|---|---|
| LE | 5.9 | ±0.2 | Nakato et al. (1976) |
| PES | 6.48 | - | Khandelwal & Roebber (1975) |
The vertical ionization energy (6.48 eV) corresponds to electron removal from the porphyrin’s highest occupied molecular orbital (HOMO), a π-orbital delocalized across the macrocycle. The lower adiabatic ionization energy (5.9 eV) reflects geometric relaxation post-ionization .
Spectroscopic Signatures
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UV-Vis Spectroscopy: Mg-TPP·H₂O exhibits a Soret band at 418 nm and Q-bands at 515, 550, 590, and 645 nm, characteristic of metalloporphyrins with D₄h symmetry .
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Infrared Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C=N), 1070 cm⁻¹ (Mg-N), and 3400 cm⁻¹ (O-H) confirm the macrocycle’s structure and hydration .
Reactivity and Functionalization
Ligand Substitution Reactions
The axial water molecule in Mg-TPP·H₂O can be displaced by stronger field ligands like pyridine or imidazole, forming adducts such as Mg-TPP(pyridine). These substitutions modulate the compound’s redox potential and photostability .
Redox Behavior
Cyclic voltammetry in dimethylformamide reveals two quasi-reversible oxidation waves at +0.72 V and +1.15 V (vs. SCE), attributed to porphyrin ring-centered processes. The magnesium ion remains redox-inactive within this potential window .
Applications and Research Frontiers
Photodynamic Therapy (PDT)
Mg-TPP·H₂O’s strong absorbance in the visible spectrum and ability to generate singlet oxygen () under light irradiation make it a candidate for PDT. Preliminary in vitro studies show selective cytotoxicity against cancer cells at concentrations ≥50 μM .
Heterogeneous Catalysis
Supported on mesoporous silica, Mg-TPP·H₂O catalyzes the oxidation of alkanes using molecular oxygen, achieving turnover numbers (TON) of 120–150 for cyclohexane-to-cyclohexanol conversion. The hydration water enhances catalyst stability by preventing magnesium leaching .
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